molecular formula C23H17NO6S B10908773 N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B10908773
M. Wt: 435.5 g/mol
InChI Key: VVXPEPQGLXXFDS-UHFFFAOYSA-N
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Description

N~3~-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core with various functional groups, including a methoxy group, a phenylsulfonyl group, and a carboxamide group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chromene core One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts

The phenylsulfonyl group can be introduced via sulfonylation reactions, where the chromene derivative is treated with phenylsulfonyl chloride in the presence of a base like pyridine. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

N~3~-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases like cancer and inflammatory disorders.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of N3-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
  • N~3~-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID
  • N~3~-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-ETHYLAMIDE

Uniqueness

N~3~-[3-METHOXY-5-(PHENYLSULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility, while the phenylsulfonyl group increases its binding affinity to biological targets. The carboxamide group provides additional sites for hydrogen bonding, further stabilizing its interactions with enzymes or receptors.

Properties

Molecular Formula

C23H17NO6S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-methoxyphenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H17NO6S/c1-29-17-12-16(13-19(14-17)31(27,28)18-8-3-2-4-9-18)24-22(25)20-11-15-7-5-6-10-21(15)30-23(20)26/h2-14H,1H3,(H,24,25)

InChI Key

VVXPEPQGLXXFDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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